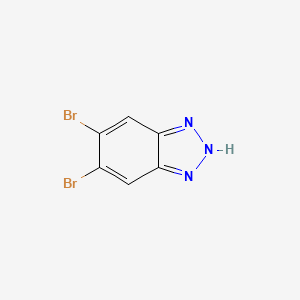

5,6-Dibromo-1h-benzotriazole

Description

Properties

IUPAC Name |

5,6-dibromo-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULRVLLMOREPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5,6-Dibromo-1h-benzotriazole from o-phenylenediamine

An In-depth Technical Guide to the Synthesis of 5,6-Dibromo-1H-benzotriazole from o-Phenylenediamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of this compound, a crucial building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the diazotization and intramolecular cyclization of o-phenylenediamine to form the 1H-benzotriazole core, followed by a regioselective electrophilic bromination. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, safety imperatives, and analytical validation methods. The causality behind experimental choices is elucidated to empower the user with a foundational understanding beyond simple procedural execution.

Introduction and Strategic Overview

This compound is a halogenated heterocyclic compound of significant interest. The bromine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions and other transformations, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. For instance, derivatives have shown potential as antimicrobial and antiviral agents.[1][2]

The synthetic strategy detailed herein is a robust and well-established route that begins with the inexpensive and readily available starting material, o-phenylenediamine. The core logic of this synthesis hinges on two fundamental transformations of organic chemistry:

-

Formation of the Benzotriazole Ring: This is achieved through the diazotization of one amino group of o-phenylenediamine, which then undergoes a spontaneous and irreversible intramolecular cyclization with the remaining amino group.[3][4]

-

Electrophilic Aromatic Substitution: The formed benzotriazole ring is subsequently subjected to bromination. The electron-rich nature of the benzene portion of the molecule directs the electrophilic bromine to the 5- and 6-positions.

This guide provides a self-validating protocol where reaction progress and product purity can be reliably assessed through standard analytical techniques.

Mechanistic Pathways

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. The synthesis is logically divided into two primary stages.

Stage 1: Diazotization and Cyclization of o-Phenylenediamine

The initial step involves the conversion of o-phenylenediamine into 1H-benzotriazole. This reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a mild acid, typically glacial acetic acid.[1][2] The use of acetic acid is preferable to stronger mineral acids as it provides a more controlled reaction environment.[5]

The mechanism proceeds as follows:

-

Generation of the Nitrosonium Ion: Acetic acid protonates nitrous acid, which then loses a molecule of water to form the nitrosonium ion (NO⁺), the key electrophile.

-

Diazotization: One of the primary amino groups of o-phenylenediamine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of water results in the formation of an ortho-amino diazonium salt.[6][7]

-

Intramolecular Cyclization: The intermediate diazonium salt is poised for rapid, intramolecular nucleophilic attack by the lone pair of electrons on the adjacent amino group. This ring-closing step is essentially an internal azo coupling.

-

Aromatization: A final deprotonation step re-establishes the aromaticity of the system, yielding the stable 1H-benzotriazole product. This cyclization is considered irreversible under normal conditions due to the high stability of the resulting aromatic triazole ring.[3][4]

Caption: Reaction mechanism for the formation of 1H-benzotriazole.

Stage 2: Electrophilic Bromination of 1H-Benzotriazole

The second stage involves the dibromination of the synthesized 1H-benzotriazole. This is a classic electrophilic aromatic substitution reaction. The benzene ring of benzotriazole is activated towards electrophilic attack. The reaction is typically performed using elemental bromine (Br₂) in a solvent like glacial acetic acid, which can help to polarize the Br-Br bond.

The positions para to the fused ring (positions 5 and 6) are electronically enriched and sterically accessible, leading to the regioselective formation of the 5,6-dibromo derivative.

Detailed Experimental Protocol

Safety First: This entire procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), must be worn at all times.[8] Pay special attention to the handling of bromine, which is highly corrosive and toxic.[9][10][11]

Part A: Synthesis of 1H-Benzotriazole

-

Dissolution: In a 250 mL beaker, combine 10.8 g (0.1 mol) of o-phenylenediamine with a mixture of 12.0 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of deionized water.[1] Gentle warming may be required to achieve a clear solution.

-

Cooling: Cool the solution to 15°C in an ice-water bath with magnetic stirring.

-

Diazotization: Prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of deionized water. Add this sodium nitrite solution to the cooled o-phenylenediamine solution in a single portion while stirring.

-

Reaction: An exothermic reaction will occur, and the temperature will rapidly rise to approximately 80-85°C.[5][12] The color of the mixture will change from deep red to pale brown. It is crucial to allow this temperature rise to occur for the reaction to proceed to completion.[5]

-

Crystallization: Continue stirring for about 15 minutes as the mixture cools. Then, thoroughly chill the beaker in an ice bath for at least 30 minutes to ensure complete precipitation of the product.

-

Isolation: Collect the pale, straw-colored needles of benzotriazole by vacuum filtration using a Büchner funnel. Wash the collected solid with 50 mL of ice-cold water to remove residual salts and acid.

-

Drying: Dry the product in a desiccator or a vacuum oven at 45-50°C. The expected yield is approximately 8.0 g (67%).[12] The product is typically of sufficient purity for the subsequent bromination step.

Part B: Synthesis of this compound

Caution: Bromine is extremely hazardous. Handle it only in a fume hood and have a neutralizing agent (e.g., sodium thiosulfate or sodium carbonate solution) readily available for spills.[11]

-

Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the 8.0 g (~0.067 mol) of 1H-benzotriazole from Part A in 50 mL of glacial acetic acid.

-

Bromine Addition: In the dropping funnel, prepare a solution of 23.0 g (7.4 mL, 0.144 mol) of liquid bromine in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred benzotriazole solution over 30-45 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours. The product may begin to precipitate during this time.

-

Precipitation: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. A pale solid will precipitate.

-

Quenching (Optional but Recommended): To neutralize any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the orange/brown color of bromine disappears.

-

Isolation: Collect the crude this compound by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an appropriate solvent, such as an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

-

Drying: Filter the purified crystals and dry them under vacuum.

Visualization of the Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Quantitative Data Summary

| Parameter | Part A: Benzotriazole Synthesis | Part B: Dibromobenzotriazole Synthesis |

| Primary Reactant | o-Phenylenediamine | 1H-Benzotriazole |

| Molar Mass ( g/mol ) | 108.14 | 119.12 |

| Amount (g) | 10.8 | 8.0 |

| Moles (mol) | 0.1 | ~0.067 |

| Key Reagent(s) | Sodium Nitrite, Acetic Acid | Bromine, Acetic Acid |

| Moles of Reagent(s) | 0.11 (NaNO₂), 0.2 (Acid) | 0.144 (Br₂) |

| Solvent(s) | Water, Acetic Acid | Acetic Acid |

| Reaction Temp. | 15°C initially, rises to ~85°C | Room Temperature (<40°C) |

| Reaction Time | ~30 minutes | 3-4 hours |

| Product Name | 1H-Benzotriazole | This compound |

| Molar Mass ( g/mol ) | 119.12 | 276.92 |

| Theoretical Yield (g) | 11.9 | ~18.5 |

| Typical Actual Yield | ~8.0 g (Part A) | Varies, dependent on purity |

| Typical % Yield | ~67% (for Part A) | Varies |

Analytical Characterization and Validation

To confirm the successful synthesis and purity of the final product, this compound, the following analytical methods are recommended:

-

Melting Point: A sharp melting point consistent with literature values indicates high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons. Due to the symmetry of the 5,6-dibromo substitution, a simplified spectrum is expected compared to the starting benzotriazole.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments in the molecule.[13][14]

-

Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak (M⁺) corresponding to the mass of the product (C₆H₃Br₂N₃, ~277 g/mol ).[15][16] The characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) would be definitive proof of dibromination.

References

-

Environmental Health and Safety at Providence College. Bromine in orgo lab SOP. [Link]

-

A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovative Ideas and Education (IJARIIE). [Link]

-

Avhad, T., & Narkhede, M. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]

-

Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. [Link]

-

Pharmacy Infoline. Synthesis of benzotriazole from o-phenylenediamine. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

-

CLEAPSS Science. (2022). Student safety sheets 55 Bromine. [Link]

-

BYJU'S. Diazotization Reaction Mechanism. [Link]

-

SpectraBase. This compound - Optional[MS (GC)]. [Link]

-

Organic Syntheses. 1,2,3-benzotriazole. [Link]

- Google Patents. CN105237488A - Synthesis method of benzotriazole.

-

Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Royal Society of Chemistry. [Link]

-

Unacademy. Diazotization Reaction Mechanism. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

Sources

- 1. ijariie.com [ijariie.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. byjus.com [byjus.com]

- 7. Diazotization Reaction Mechanism [unacademy.com]

- 8. ehs.providence.edu [ehs.providence.edu]

- 9. lobachemie.com [lobachemie.com]

- 10. carlroth.com [carlroth.com]

- 11. science.cleapss.org.uk [science.cleapss.org.uk]

- 12. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 13. This compound(716320-92-2) 1H NMR spectrum [chemicalbook.com]

- 14. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 15. This compound | C6H3Br2N3 | CID 6415885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

1H NMR and 13C NMR spectral data of 5,6-Dibromo-1h-benzotriazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5,6-Dibromo-1H-benzotriazole

Authored by: A Senior Application Scientist

Introduction: The Role of NMR in Characterizing Heterocyclic Scaffolds

In modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount.[1][2] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed atomic-level information about molecular structure, connectivity, and dynamics.[3][4] This guide focuses on this compound, a heterocyclic compound of interest due to the prevalence of the benzotriazole scaffold in medicinal chemistry and its potential as a synthetic intermediate.[5][6] Benzotriazole derivatives are known for a wide range of biological activities, and halogenated versions like the 5,6-dibromo analogue are valuable for further functionalization.[7]

This document provides a comprehensive overview of the principles and practical considerations for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound. We will delve into the causality behind experimental choices, predict the spectral features based on established chemical principles, and outline the methodologies for definitive structural assignment.

Molecular Structure and Expected Spectral Features

A thorough analysis of the molecular structure is the first step in predicting and interpreting NMR spectra.[8]

Caption: Numbering scheme for this compound.

The structure of this compound possesses a C2 axis of symmetry bisecting the N1-N2 bond and the C5-C6 bond (in the 2H-tautomer) or passing through N1 (in the 1H-tautomer shown). This symmetry is critical as it renders certain atoms chemically equivalent:

-

Protons: H4 is equivalent to H7.

-

Carbons: C4 is equivalent to C7, C5 is equivalent to C6, and C3a is equivalent to C7a.

Consequently, the spectra are expected to be simpler than for an unsymmetrical analogue.

-

¹H NMR Spectrum: We anticipate two primary signals: one for the aromatic protons (H4/H7) and one for the N-H proton.

-

¹³C NMR Spectrum: We anticipate three signals for the carbons of the benzene ring (C3a/C7a, C4/C7, and C5/C6).

Experimental Protocol: A Self-Validating System

Acquiring high-fidelity NMR data requires a robust and well-reasoned experimental protocol. The choices made during sample preparation and instrument setup directly impact data quality and interpretability.

Step 1: Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

-

Causality: this compound has moderate polarity and good solubility in DMSO. Crucially, DMSO is a hydrogen bond acceptor, which slows down the exchange rate of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, resonance.[9] In contrast, solvents like CDCl₃ might lead to faster exchange or intermolecular interactions that broaden the N-H signal into the baseline.

-

-

Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆.

-

Causality: This concentration provides a strong enough signal for ¹H NMR in a few scans and for ¹³C NMR in a reasonable timeframe without leading to significant concentration-dependent chemical shift changes or solubility issues.

-

-

Standard: The residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm) can be used for referencing, although adding a drop of a solution containing Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard is best practice for ultimate accuracy.[9]

Step 2: NMR Instrument Configuration (400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 16-32. This is sufficient to achieve an excellent signal-to-noise ratio for the primary signals.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or higher. Due to the low natural abundance of ¹³C and potentially long relaxation times of quaternary carbons, a higher number of scans is necessary.

-

Caption: Experimental workflow for NMR-based structural verification.

Predicted Spectral Data and Interpretation

While a publicly available, peer-reviewed spectrum for this specific molecule is elusive, we can reliably predict its spectral features based on extensive data for related heterocyclic and aromatic compounds.[10][11]

¹H NMR Spectrum Analysis (Predicted)

The aromatic region of benzotriazoles is influenced by the electron-withdrawing nature of the triazole ring and the substituents on the benzene ring.[11]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H4, H7 | ~ 8.1 - 8.3 | Singlet (s) | 2H | These protons are chemically equivalent due to molecular symmetry. They are deshielded by the aromatic ring current and the adjacent triazole system. With no adjacent protons, they appear as a singlet. |

| N1-H | > 15.0 | Broad Singlet (br s) | 1H | The N-H proton of benzotriazoles in DMSO is highly deshielded due to strong hydrogen bonding with the solvent.[12] Its signal is often broad due to quadrupolar coupling and chemical exchange. This signal would disappear upon adding a drop of D₂O to the NMR tube. |

¹³C NMR Spectrum Analysis (Predicted)

Carbon chemical shifts are highly sensitive to the electronic environment. Bromine substitution has a notable effect, typically causing a downfield shift on the directly attached carbon.

| Assignment | Predicted δ (ppm) | Rationale |

| C4, C7 | ~ 120 - 125 | These protonated carbons are shielded relative to the other carbons in the benzene moiety. Their chemical shift is typical for aromatic C-H groups in electron-deficient systems. |

| C5, C6 | ~ 115 - 120 | The ipso-carbons attached to bromine. While halogens are electron-withdrawing, the "heavy atom effect" of bromine can induce shielding. The precise shift is a balance of inductive and resonance effects. |

| C3a, C7a | ~ 140 - 145 | These quaternary carbons are part of the ring fusion and are significantly deshielded due to their attachment to the electronegative triazole ring system. |

Definitive Assignment with 2D NMR

To move from prediction to certainty, two-dimensional (2D) NMR experiments are indispensable. They provide through-bond correlation information that validates the assignments made from 1D spectra.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. A single cross-peak would be expected, linking the proton signal at ~8.2 ppm to the carbon signal at ~122 ppm, definitively assigning them as H4/H7 and C4/C7.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. azooptics.com [azooptics.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. moravek.com [moravek.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. ijariie.com [ijariie.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. aseestant.ceon.rs [aseestant.ceon.rs]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Mass spectrometry analysis of 5,6-Dibromo-1h-benzotriazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5,6-Dibromo-1H-benzotriazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound (C₆H₃Br₂N₃). Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a robust and reproducible analytical workflow. We will explore the core principles of ionization, fragmentation, and detection specific to this halogenated heterocyclic compound.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated derivative of benzotriazole, a heterocyclic compound known for its wide-ranging applications, including as a corrosion inhibitor and a synthetic precursor in pharmaceutical development.[1] The introduction of two bromine atoms onto the benzene ring significantly alters the molecule's chemical properties, including its mass, polarity, and potential environmental or metabolic fate.

Mass spectrometry is the definitive technique for the structural confirmation, identification, and quantification of this compound. Its power lies in its ability to provide precise molecular weight information and structurally significant fragmentation data. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. This results in a characteristic isotopic cluster for any bromine-containing ion, which serves as a powerful diagnostic tool for identification.[2]

Foundational Strategy: Sample Preparation and Solubilization

The quality of mass spectrometry data is fundamentally dependent on the quality of the sample preparation. The primary goal is to present the analyte to the ion source in a state that is free of interfering contaminants (e.g., salts, polymers) and soluble in a compatible solvent system.

Protocol 2.1: Standard Sample Preparation for LC-MS Analysis

-

Initial Solubilization: Accurately weigh approximately 1 mg of solid this compound.

-

Solvent Selection: Dissolve the solid in 1 mL of a high-purity (LC-MS grade) solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution. These polar aprotic solvents are highly compatible with reversed-phase chromatography and electrospray ionization.

-

Working Solution Preparation: Perform serial dilutions from the stock solution using the intended mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a working concentration suitable for direct infusion or LC-MS injection (typically in the range of 1-10 µg/mL).

-

Filtration: Prior to injection, filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the chromatography system.

Causality: Using LC-MS grade solvents and filtering the sample are critical steps to prevent the introduction of non-volatile impurities and particulates, which can cause ion suppression, create adducts, and damage the sensitive instrumentation.[3] For analyzing the analyte in complex matrices like environmental water or biological fluids, a Solid-Phase Extraction (SPE) cleanup is often required to isolate the compound and remove matrix interferences.[4][5][6]

Workflow for Solid-Phase Extraction (SPE)

Caption: A typical SPE workflow for extracting benzotriazoles from aqueous samples.

Ionization: Generating the Gaseous Ions

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, soft ionization techniques are preferred for obtaining molecular weight information with minimal initial fragmentation.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules and is highly compatible with liquid chromatography.[7] It generates ions from a liquid solution, making it the premier choice for LC-MS analysis of benzotriazole derivatives.[8][9]

-

Principle of Operation: A high voltage is applied to a liquid sample passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

-

Expected Ions:

-

Positive Mode: Protonation of one of the triazole nitrogens will yield the protonated molecule, [M+H]⁺ .

-

Negative Mode: Deprotonation of the N-H group will yield the deprotonated molecule, [M-H]⁻ .

-

Protocol 3.1: ESI-MS Analysis

-

System Preparation: Couple a liquid chromatography system to a mass spectrometer equipped with an ESI source.

-

Mobile Phase: Use a standard reversed-phase mobile phase. For positive mode, Acid A (0.1% formic acid in water) and Acid B (0.1% formic acid in acetonitrile) are recommended. The acid provides a source of protons to facilitate the formation of [M+H]⁺ ions.

-

ESI Source Parameters (Typical Starting Points):

-

Capillary Voltage: 3.5 - 4.5 kV (positive mode)

-

Drying Gas (N₂): 10-12 L/min

-

Gas Temperature: 300-350 °C

-

Nebulizer Pressure: 35-45 psi

-

-

Data Acquisition: Acquire data in full scan mode across a mass range of m/z 100-500 to observe the molecular ion cluster.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for thermally stable compounds of moderate to low polarity.[10][11] It can be an effective alternative to ESI, particularly if the analyte shows poor ionization efficiency with ESI.

-

Principle of Operation: The sample solution is sprayed through a heated nebulizer to create a vapor. A high-voltage corona discharge needle ionizes the surrounding solvent and gas molecules, which then transfer a charge to the analyte molecules through gas-phase reactions.[11]

-

Expected Ions: Similar to ESI, APCI typically produces [M+H]⁺ or [M-H]⁻ ions.

Causality: The choice between ESI and APCI is driven by the analyte's polarity and thermal stability. ESI is generally the first choice for polar, ionizable molecules like benzotriazoles. APCI provides a complementary approach for compounds that are less polar and can withstand the vaporization temperatures.[12]

Mass Analysis and Data Interpretation

The Isotopic Signature of this compound

The most striking feature in the mass spectrum will be the isotopic pattern resulting from the two bromine atoms. The M, M+2, and M+4 peaks will appear in an approximate ratio of 1:2:1. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement.[13]

| Ion | Theoretical m/z (Monoisotopic) | Isotopic Composition | Expected m/z Cluster |

| [M] | 274.8694 | C₆H₃⁷⁹Br₂N₃ | 274.87 |

| [M+H]⁺ | 275.8772 | C₆H₄⁷⁹Br₂N₃⁺ | 275.88, 277.88, 279.88 |

| [M-H]⁻ | 273.8615 | C₆H₂⁷⁹Br₂N₃⁻ | 273.86, 275.86, 277.86 |

Data sourced from PubChem compound summary for C6H3Br2N3.[14]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to elicit structural information by isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID). The fragmentation of benzotriazoles is well-characterized and typically involves the neutral loss of a nitrogen molecule (N₂).[15][16]

Proposed Fragmentation of [M+H]⁺:

-

Precursor Ion Selection: The [M+H]⁺ ion cluster (centered at m/z 275.88) is isolated in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): The isolated ions are collided with an inert gas (e.g., argon or nitrogen), causing them to fragment.

-

Key Fragmentation: The most probable fragmentation pathway is the loss of N₂ (28.01 Da), a characteristic loss for the benzotriazole core. This would result in a dibrominated benzyne cation radical fragment.

-

Subsequent Fragmentation: The dibromobenzene-derived fragment may further lose one or both bromine atoms.

Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.

Table of Expected Fragment Ions

| Fragment Description | Formula | Expected m/z (Monoisotopic) |

| Loss of N₂ | [C₆H₄Br₂]⁺ | 247.87 |

| Loss of N₂ and Br | [C₆H₄Br]⁺ | 168.96 |

| Loss of N₂, 2Br | [C₆H₄]⁺ | 76.03 |

Integrated Analytical Workflow

A robust analysis combines liquid chromatography for separation with tandem mass spectrometry for detection and identification.

Protocol 5.1: LC-MS/MS Method for Quantification

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase: Gradient elution from 10% B to 95% B over 5-7 minutes, where A is 0.1% formic acid in water and B is 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Mode: ESI in positive polarity.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

-

MRM Transitions:

-

Quantifier: m/z 275.9 -> 247.9 (or the most abundant transition).

-

Qualifier: m/z 277.9 -> 249.9 (to confirm isotopic relationship and identity).

-

-

LC-MS/MS Workflow Diagram

Caption: Schematic of an LC-MS/MS system configured for MRM analysis.

Conclusion: A Self-Validating Approach

This guide outlines a comprehensive strategy for the mass spectrometric analysis of this compound. By leveraging the principles of soft ionization, high-resolution mass analysis, and tandem mass spectrometry, a scientist can unambiguously identify and quantify this compound. The inherent self-validating nature of this workflow—combining retention time, accurate mass of the precursor ion, the characteristic bromine isotopic pattern, and specific fragmentation patterns—provides the highest degree of confidence in the analytical results. This multi-faceted approach is essential for applications ranging from synthetic chemistry quality control to advanced metabolic or environmental studies.

References

-

Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Goossens, J., et al. (2002). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. [Link]

-

Jover, E., et al. (2010). Simultaneous Determination of Benzotriazole and Benzothiazole Derivatives in Aqueous Matrices by Mixed-Mode Solid-Phase Extraction Followed by Liquid chromatography–tandem Mass Spectrometry. PubMed. [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Summary for CID 6415885. [Link]

-

Poon, G. K., et al. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. PubMed. [Link]

-

Le-Bizec, B., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]

-

Dill, C., et al. (2018). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Taylor & Francis Online. [Link]

-

Wolszlegier, A., et al. (2023). Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormwater: A HS-SPME-GC × GC-TOF-MS-Based Procedure as a Tool for Sustainable Airport Runoff Water Management. MDPI. [Link]

-

Dorman, F., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International. [Link]

-

Dill, C., et al. (2018). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PMC - NIH. [Link]

-

Megson, D., et al. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Analytical Chemistry. [Link]

-

Nakayama, S., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. [Link]

-

Rezaee, M., et al. (2016). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. [Link]

-

Goossens, J., et al. (2002). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). ResearchGate. [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)]. SpectraBase. [Link]

-

Foster, K. L., et al. (1999). Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure Ionization- Mass Spectrometry. Conference Paper. [Link]

-

California State Water Resources Control Board. (2025). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Method 1.1. [Link]

-

Science.gov. (n.d.). ionization apci mass: Topics. Science.gov. [Link]

-

IONOS. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. IONOS Guide. [Link]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry Department Resources. [Link]

-

PubChem. (n.d.). 5-Bromo-1H-benzotriazole. PubChem Compound Summary for CID 6400965. [Link]

-

Weise, J. (2022). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. CORE Scholar. [Link]

-

Chemcia Scientific. (n.d.). This compound. Product Information. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). Ionization Techniques. Chemistry LibreTexts. [Link]

-

Herrero, P., et al. (2013). Presence of benzotriazoles, benzothiazoles and benzenesulfonamides in surface water samples by liquid chromatography coupled to high-resolution mass spectrometry. ResearchGate. [Link]

-

Bacho, M., et al. (2020). Synthesis, characterization and X-ray analysis of new 1H-benzotriazole derivatives. Journal of the Chilean Chemical Society. [Link]

-

Medhe, S. (2016). Ionization Techniques in Mass Spectrometry: A Review. Longdom Publishing. [Link]

-

University of Leeds. (n.d.). Mass Spectrometry Ionisation Techniques. Lecture Slides. [Link]

-

PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole. PubChem Compound Summary for CID 77849. [Link]

-

NOBLE CHEMISTRY. (2024). Mass Spectrometry: Ionisation Techniques. YouTube. [Link]

-

Wikipedia. (n.d.). Benzotriazole. Wikipedia. [Link]

-

Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

-

NIST. (n.d.). 1H-Benzotriazole. NIST WebBook. [Link]

-

Weiss, T., et al. (2016). Interferences in LC/MS/MS analysis from co-eluting, non-isobaric matrix compounds: in-source fragmentation of folic acid as a pitfall in 1H-benzotriazole analysis in urine. Publication Index - Helmholtz-Centre for Environmental Research. [Link]

-

MassBank. (2020). msbnk-lcsb-lu063455. MassBank Record. [Link]

-

MassBank. (2019). MSBNK-Athens_Univ-AU241662. MassBank Record. [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. PubChem Compound Summary for CID 7220. [Link]

-

Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. [Link]

-

Mandal, R., et al. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. PubMed. [Link]

-

Prukała, D., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. [Link]

Sources

- 1. Benzotriazole - Wikipedia [en.wikipedia.org]

- 2. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 11. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 12. enovatia.com [enovatia.com]

- 13. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 14. This compound | C6H3Br2N3 | CID 6415885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure of 5,6-Dibromo-1H-benzotriazole

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 5,6-Dibromo-1H-benzotriazole, a molecule of significant interest in medicinal chemistry and drug development. The guide details the synthesis, crystallization, and X-ray crystallographic analysis of this compound. A key focus is the elucidation of its three-dimensional structure as observed in the Protein Data Bank (PDB) entry 5TS8, where it is co-crystallized with a protein from Naegleria fowleri. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical reference and a deeper understanding of the structural characteristics of this important heterocyclic compound.

Introduction and Significance

This compound belongs to the benzotriazole family of heterocyclic compounds, which are known for their wide range of biological activities. Benzotriazoles are bicyclic compounds consisting of a benzene ring fused to a 1,2,3-triazole ring. The addition of halogen atoms, such as bromine, to the benzene ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its lipophilicity and ability to form halogen bonds.

The significance of this compound has been highlighted by its inclusion in crystallographic studies of biological macromolecules. Notably, its structure has been determined in a complex with a protein from Naegleria fowleri, the causative agent of the devastating disease primary amoebic meningoencephalitis (PAM). This finding, recorded in the Protein Data Bank (PDB) as entry 5TS8, underscores the potential of this compound as a scaffold for the development of novel therapeutics against neglected tropical diseases[1]. Understanding the precise three-dimensional arrangement of atoms in this compound is therefore crucial for structure-based drug design and the rational optimization of its interactions with biological targets.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the diazotization of the corresponding diamine precursor, 4,5-Dibromo-1,2-phenylenediamine[2][3][4]. This reaction is a cornerstone of heterocyclic chemistry for the formation of the triazole ring.

Synthesis of this compound

The following protocol is a standard method for the synthesis of benzotriazoles from o-phenylenediamines[2][4].

Experimental Protocol:

-

Dissolution of Precursor: In a suitable reaction vessel, dissolve 4,5-Dibromo-1,2-phenylenediamine (1.0 eq.) in a mixture of glacial acetic acid and water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the cooled solution of the diamine. Maintain the temperature below 5 °C throughout the addition.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the benzotriazole is often indicated by a change in color and the formation of a precipitate.

-

Isolation: Isolate the crude product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield crystalline this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Crystallization for X-ray Diffraction

Obtaining high-quality crystals is paramount for accurate X-ray diffraction analysis. For small molecules like this compound, several methods can be employed.

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Co-crystallization with a Target Protein: As demonstrated in PDB entry 5TS8, crystals can be obtained by incubating the purified protein with the ligand before setting up crystallization trials using standard protein crystallization techniques like hanging-drop or sitting-drop vapor diffusion.

Crystal Structure Analysis

The definitive three-dimensional structure of this compound has been determined in the context of its complex with a protein, as detailed in PDB entry 5TS8[1]. The experimental method used was X-ray diffraction.

Crystallographic Data

The following table summarizes the key crystallographic data for the structure containing this compound (ligand ID: 7M0) from PDB entry 5TS8.

| Parameter | Value |

| PDB ID | 5TS8 |

| Resolution (Å) | 2.30 |

| Space Group | P 1 21 1 |

| Unit Cell (a, b, c) | 93.30 Å, 100.02 Å, 101.07 Å |

| Unit Cell (α, β, γ) | 90.00°, 90.87°, 90.00° |

| R-value (work) | 0.198 |

| R-free | 0.239 |

Molecular Structure and Conformation

The crystal structure reveals the key features of the this compound molecule. The benzotriazole core is essentially planar, a characteristic feature of such aromatic systems. The two bromine atoms are substituted on the benzene ring at positions 5 and 6.

Diagram of Molecular Interactions:

Caption: Potential intermolecular interactions of this compound.

The precise bond lengths and angles can be extracted from the PDB file for detailed geometric analysis. The tautomeric state of the triazole ring (1H- vs. 2H-tautomer) is also determined by the crystallographic data. In many benzotriazole structures, the 1H-tautomer is prevalent in the solid state[5].

Intermolecular Interactions and Crystal Packing

In the context of the protein-ligand complex, this compound is involved in a network of non-covalent interactions that stabilize its binding. These can include:

-

Hydrogen Bonds: The N-H group of the triazole ring can act as a hydrogen bond donor, while the other nitrogen atoms can act as acceptors.

-

Halogen Bonds: The bromine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site (e.g., a carbonyl oxygen of the protein backbone).

-

π-π Stacking: The aromatic benzotriazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

-

Van der Waals Interactions: The molecule as a whole will have numerous van der Waals contacts with the surrounding protein residues.

Analysis of the crystal packing of the protein-ligand complex can provide insights into how these molecules arrange themselves in a crystalline lattice, which is governed by the optimization of these intermolecular forces.

Conclusion

The crystal structure of this compound, particularly as observed in its complex with a biological target, provides invaluable information for the fields of medicinal chemistry and chemical biology. This guide has outlined the synthesis of this compound and the principles of its structural determination by X-ray crystallography. The detailed analysis of its molecular geometry and intermolecular interactions offers a solid foundation for future drug design efforts aimed at developing more potent and selective inhibitors based on the benzotriazole scaffold.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

RCSB PDB. (n.d.). 5TS8: Naegleria fowleri CYP51 in complex with this compound. Retrieved from [Link]

-

wwPDB. (2024, October 8). X-ray Structure Validation Summary Report. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-1H-benzotriazole 3-oxide–1-hydroxy-1H-benzotriazole (1/1). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 7). Is diazotization of o-phenylenediamine to benzotriazole reversible? Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcia Scientific, LLC. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, September 12). What happens in the attempted diazotisation of 1,2-diaminobenzene? Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromobenzene-1,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4400537A - Process for 1,4-phenylenediamine.

-

IRJET. (n.d.). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. Retrieved from [Link]

-

ResearchGate. (n.d.). Journal of Molecular Structure The structure and properties of 5,6-dinitro-1H-benzotriazole. Retrieved from [Link]

Sources

- 1. This compound | C6H3Br2N3 | CID 6415885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 4,5-Dibromo-1,2-phenylenediamine | 49764-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of 5,6-Dibromo-1h-benzotriazole

An In-Depth Technical Guide to 5,6-Dibromo-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Halogenated Heterocycle

This compound is a halogenated bicyclic aromatic heterocycle that has garnered significant interest within the scientific community. As a derivative of benzotriazole, a structural motif present in numerous pharmacologically active compounds, the addition of two bromine atoms to the benzene ring profoundly influences its electronic properties, reactivity, and biological activity.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug discovery. Its structural similarity to well-known kinase inhibitors makes it a valuable scaffold for developing novel therapeutic agents.[3][4][5]

Physicochemical and Structural Characteristics

The fundamental physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. These properties are summarized below.

Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[6] |

| Synonyms | 5,6-dibromo-1H-benzo[d][6][7]triazole | PubChem[6] |

| CAS Number | 716320-92-2 | PubChem[6], Sigma-Aldrich |

| Molecular Formula | C₆H₃Br₂N₃ | PubChem[6], SpectraBase[8] |

| Molecular Weight | 276.92 g/mol | PubChem[6], SpectraBase[8] |

| Appearance | White to light tan crystalline powder or solid | Generic for Benzotriazoles[9] |

| Purity | Typically ≥95% | Chemcia Scientific[10] |

| Storage | Store at 0°C, sealed in a dry environment | Chemcia Scientific[10] |

Chemical Structure

The structure of this compound consists of a benzene ring fused to a 1,2,3-triazole ring, with bromine substituents at positions 5 and 6. Like its parent compound, it can exist in tautomeric forms, primarily the 1H- and 2H- forms, with the 1H- tautomer generally being more predominant.[11]

Caption: Chemical structure of this compound.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, the expected profile can be deduced from its structure.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring at positions 4 and 7. The proton on the triazole nitrogen will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. *[12][13] ¹³C NMR: The carbon NMR spectrum would display distinct signals for the six carbon atoms of the benzotriazole core. Two signals would correspond to the bromine-substituted carbons, and four would correspond to the other carbons in the bicyclic system. *[6] Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]+ would be observed around m/z 275, 277, and 279, reflecting the different combinations of bromine isotopes. *[8][12] Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching (around 3000-3300 cm⁻¹), C-H aromatic stretching (above 3000 cm⁻¹), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).

[14][15]### Synthesis and Reactivity

General Synthesis Pathway

The most common and efficient synthesis of benzotriazole derivatives involves the diazotization of an o-phenylenediamine precursor. F[16][17]or this compound, the synthesis starts from 4,5-dibromo-1,2-phenylenediamine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for synthesizing substituted benzotriazoles.

[4][18]1. Dissolution: Dissolve 4,5-dibromo-1,2-phenylenediamine in a mixture of glacial acetic acid and water in a reaction vessel.

- Causality: Acetic acid acts as a solvent and a catalyst for the diazotization reaction. The reaction is performed in an aqueous medium to facilitate the dissolution of sodium nitrite.

- Cooling: Place the reaction vessel in an ice-water bath and cool the solution to 0-5°C with continuous stirring.

- Causality: The diazotization reaction is exothermic, and diazonium salts are unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and unwanted side reactions.

- Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture. Maintain the temperature below 5°C throughout the addition.

- Causality: Sodium nitrite reacts with acetic acid to form nitrous acid (HNO₂) in situ, which is the diazotizing agent. Slow, dropwise addition is crucial to control the reaction rate and temperature.

- Reaction & Cyclization: After the addition is complete, continue stirring the mixture in the ice bath for approximately one hour. The formation of the diazonium salt is followed by spontaneous intramolecular cyclization to form the triazole ring.

- Causality: This period allows the reaction to proceed to completion, ensuring a high yield of the benzotriazole product.

- Isolation: Collect the resulting precipitate by vacuum filtration.

- Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

- Causality: Washing with cold water minimizes the loss of the product, which may have slight solubility in water.

- Drying: Dry the purified product under vacuum to obtain this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by both the triazole and the substituted benzene rings.

-

Acidity: The N-H proton of the triazole ring is weakly acidic (pKa of parent benzotriazole is ~8.2), allowing for deprotonation with a suitable base to form the benzotriazolide anion. *[11][19] Alkylation and Acylation: The benzotriazolide anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation reactions. These reactions typically yield a mixture of N1 and N2 substituted isomers. *[11][16][20] Electrophilic Substitution: The bromine atoms are deactivating and ortho-, para-directing. However, further electrophilic substitution on the benzene ring is generally difficult due to the electron-withdrawing nature of both the triazole ring and the bromine atoms.

Applications in Research and Drug Development

Benzotriazole and its derivatives are privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

[2][5][21]* Protein Kinase Inhibition: this compound is a close analog of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a well-known potent and selective inhibitor of protein kinase CK2. C[3][4]K2 is a crucial enzyme involved in cell proliferation, survival, and apoptosis, and its overexpression is linked to many cancers. A[4]s such, this compound serves as a key reference compound and building block for developing new CK2 inhibitors with potentially improved pharmacological profiles. *[4] Antiprotozoal Activity: Studies have shown that this compound exhibits higher efficacy against the protozoan Acanthamoeba castellanii than the standard agent chlorhexidine, highlighting its potential for developing new antiprotozoal drugs. *[16][17][22] Antiviral Research: Halogenated benzotriazole nucleosides have been investigated for their antiviral activity, showing inhibition against viruses such as the Hepatitis C virus and West Nile virus. T[16]his suggests that this compound could be a valuable precursor for synthesizing novel antiviral agents.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. *[6] Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation. *[6] Hazardous to the aquatic environment, long-term hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.

[6]#### Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat. I[7]f dust formation is likely, use a suitable respiratory mask.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. *[7] Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. *[7] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

This compound is a synthetically accessible and versatile heterocyclic compound. Its well-defined physicochemical properties, combined with its proven biological relevance as a kinase inhibitor analog and antiprotozoal agent, make it a compound of significant interest for researchers in synthetic organic chemistry, medicinal chemistry, and drug development. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the creation of novel and effective therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet for KR-134MBL. (2016). [Link]

-

SpectraBase. This compound - Optional[MS (GC)]. [Link]

-

PMC - PubMed Central. Benzotriazole: An overview on its versatile biological behavior. [Link]

-

GSC Online Press. Review on synthetic study of benzotriazole. (2020). [Link]

-

Nature. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity. (2021). [Link]

-

PubChem. 5-Bromo-1H-benzotriazole. National Center for Biotechnology Information. [Link]

-

SD Fine-Chem. BENZOTRIAZOLE. [Link]

-

Chemcia Scientific, LLC. This compound-Information. [Link]

-

Grokipedia. Benzotriazole. [Link]

-

International Journal of Advance Research, Ideas and Innovations in Technology. A Review on: Synthesis of Benzotriazole. (2024). [Link]

-

World Journal of Pharmaceutical Research. BENZOTRIAZOLE: A VERSATILE HETEROCYCLIC SCAFFOLD IN DRUG DEVELOPMENT. (2025). [Link]

-

Wikipedia. Benzotriazole. [Link]

-

IJCRT.org. Review Of Benzotriazole. (2025). [Link]

-

ResearchGate. Recent Development of Benzotriazole-based Medicinal Drugs. (2014). [Link]

-

GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). [Link]

-

Hilaris Publisher. Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. (2012). [Link]

-

ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics). [Link]

-

ACS Publications. Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. (2009). [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H3Br2N3 | CID 6415885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. grokipedia.com [grokipedia.com]

- 10. This compound-Information-Chemcia Scientific, LLC. [chemcia.com]

- 11. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 12. This compound(716320-92-2) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. ijariie.com [ijariie.com]

- 18. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]

- 19. Benzotriazole - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. ijcrt.org [ijcrt.org]

5,6-Dibromo-1H-benzotriazole: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of 5,6-Dibromo-1H-benzotriazole, a halogenated heterocyclic compound of significant interest in contemporary drug discovery and chemical biology. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its prominent role as a modulator of protein kinase activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this molecule's properties and applications.

Core Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a fused benzene and triazole ring system, with two bromine atoms substituted on the benzene ring. The presence and position of these bromine atoms are crucial for its biological activity.

The definitive IUPAC name for this compound is This compound .[1] It exists in tautomeric forms, with the proton on the triazole ring residing on different nitrogen atoms, though the 1H-tautomer is commonly depicted.

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5,6-dibromo-2H-benzotriazole, 5,6-dibromo-1H-benzo[d][2][3][4]triazole | PubChem[1] |

| CAS Number | 716320-92-2 | PubChem[1] |

| Molecular Formula | C₆H₃Br₂N₃ | PubChem[1] |

| Molecular Weight | 276.92 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C(=CC2=NNN=C21)Br)Br | PubChem[1] |

| InChIKey | DULRVLLMOREPRG-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 2.4 | PubChem[1] |

Synthesis of this compound: A Validated Protocol

The synthesis of benzotriazoles is a well-established process in organic chemistry, typically proceeding through the diazotization of an o-phenylenediamine derivative.[5][6] For this compound, the key starting material is 4,5-Dibromo-1,2-phenylenediamine.[1]

The underlying principle of this synthesis involves the reaction of the vicinal diamines of the starting material with nitrous acid (generated in situ from sodium nitrite and a protic acid, commonly acetic acid). This initially forms a mono-diazonium salt, which then undergoes spontaneous intramolecular cyclization to yield the stable benzotriazole ring system.[6] The use of acetic acid is often preferred over mineral acids as it can lead to better overall yields.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative method based on established procedures for benzotriazole synthesis.[6]

Materials:

-

4,5-Dibromo-1,2-phenylenediamine

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Deionized Water

-

Ice

Procedure:

-

Dissolution of Starting Material: In a beaker of appropriate size, dissolve 10 mmol of 4,5-Dibromo-1,2-phenylenediamine in a mixture of glacial acetic acid (e.g., 20 mL) and water (e.g., 100 mL). Gentle warming may be required to achieve a clear solution.

-

Cooling: Place the beaker in an ice-water bath and cool the solution to between 0-5 °C with magnetic stirring.

-

Diazotization: Prepare a solution of sodium nitrite (e.g., 11 mmol) in a minimal amount of cold water. Add this solution dropwise to the cold, stirred solution of the diamine. The rate of addition should be controlled to maintain the temperature below 10 °C. An initial color change is typically observed.

-

Reaction and Cyclization: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Subsequently, remove the ice bath and allow the reaction to warm to room temperature. To ensure complete cyclization, the mixture can be gently heated to 80-85°C for approximately one hour.

-

Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove any residual acid and salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol-water mixture) or by distillation under reduced pressure for analogous, lower-boiling point benzotriazoles.[7] Dry the purified product under vacuum.

Spectroscopic Characterization

Accurate spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. Due to the symmetrical nature of the 5,6-dibromo substitution, there will be two equivalent aromatic protons on the benzene ring, appearing as a singlet. The N-H proton of the triazole ring will also be present, though its chemical shift can be broad and concentration-dependent.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms in the molecule. Symmetrically equivalent carbons will produce single peaks.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: A broad band typically in the region of 3200-3400 cm⁻¹.

-

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

-

C=C aromatic ring stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: Found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak ([M]⁺) will appear as a triplet of peaks with an approximate intensity ratio of 1:2:1, corresponding to the [M]⁺, [M+2]⁺, and [M+4]⁺ ions.

Applications in Drug Development: A Potent Kinase Inhibitor

Benzotriazole and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[2][3][4]

Mechanism of Action: Targeting Protein Kinase CK2

A primary and well-documented application of this compound is its role as a potent and selective inhibitor of protein kinase CK2.[8] CK2 is a serine/threonine kinase that is often overexpressed in various cancers and plays a critical role in cell growth, proliferation, and suppression of apoptosis.[8] This makes CK2 a significant target for cancer chemotherapy.

This compound acts as an ATP-competitive inhibitor . It binds to the ATP-binding site of the CK2 catalytic subunit (CK2α), preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of downstream protein targets.[2][9]

The inhibitory activity is significantly influenced by the halogenation pattern on the benzotriazole ring. Studies have shown that bromination at the C5 and C6 positions is crucial for potent inhibition, with this compound demonstrating inhibitory activity comparable to the well-known CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBBt).[8] The binding is driven by a balance of hydrophobic and electrostatic interactions within the ATP-binding pocket of the enzyme.[3][8]

Caption: Mechanism of ATP-competitive inhibition of Protein Kinase CK2.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against protein kinase CK2.

Materials:

-

Recombinant human protein kinase CK2α subunit

-

Specific peptide substrate for CK2 (e.g., RRRDDDSDDD)

-

Adenosine-5'-triphosphate (ATP)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl, 20 mM MgCl₂, pH 7.5)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the CK2 peptide substrate, and the serially diluted inhibitor.

-

Initiation of Reaction: Add a solution of ATP and the CK2α enzyme to each well to start the kinase reaction. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 20-30 minutes).

-

Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Table 2: Representative Biological Activity Data

| Assay | Target | Result | Notes |

| In Vitro Kinase Assay | Human Protein Kinase CK2α | IC₅₀ in the low micromolar range | Demonstrates potent inhibition.[8] |

| Antiprotozoal Activity | Acanthamoeba castellanii | Higher efficacy than chlorohexidine | Shows broad biological potential.[3][5] |

| Cell Viability Assay | Various Cancer Cell Lines | Reduction in cell viability | Indicates potential as an anticancer agent.[9] |

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is also considered toxic to aquatic life with long-lasting effects.[1]

Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical tool and a promising scaffold in drug discovery. Its straightforward synthesis and potent, selective inhibition of protein kinase CK2 make it a subject of continued interest for the development of novel therapeutics, particularly in oncology. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize and further investigate the potential of this compelling molecule.

References

-

A Review on: Synthesis of Benzotriazole. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

-

Avhad, T. K., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

-

Review Of Benzotriazole. (2024). International Journal of Creative Research Thoughts (IJCRT), 12(3). [Link]

-

Gozdecka, M., et al. (2012). Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α. PLoS ONE, 7(11), e49193. [Link]

-

Kubinski, K., et al. (2021). 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity. Scientific Reports, 11(1), 23628. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Avhad, T. K., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

-

A Review on: Synthesis of Benzotriazole. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

-

Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, 23, 12. [Link]

-

Synthesis of Benzotriazole from o-Phenylenediamine. (n.d.). Scribd. [Link]

-

Effect of histidine protonation state on ligand binding at the ATP-binding site of human protein kinase CK2. (2024). Scientific Reports, 14(1). [Link]

Sources

- 1. 4,5-Dibromo-1,2-phenylenediamine (49764-63-8) at Nordmann - nordmann.global [nordmann.global]

- 2. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of histidine protonation state on ligand binding at the ATP-binding site of human protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. ijariie.com [ijariie.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]